N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O3S/c1-2-31-15-6-4-14(5-7-15)27-9-10-28-19(20(27)30)25-26-21(28)32-12-18(29)24-17-8-3-13(22)11-16(17)23/h3-11H,2,12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDYENXGQLORGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound features a complex structure with a 1,2,4-triazole moiety, which is known for its diverse pharmacological activities. The presence of difluorophenyl and ethoxyphenyl groups enhances its lipophilicity and biological activity.
Chemical Formula
- Molecular Formula : CHFNOS
- Molecular Weight : 384.43 g/mol
Antimicrobial Activity
- Mechanism of Action : The compound exhibits antimicrobial properties through the inhibition of key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Case Studies :
- In a study evaluating various triazole derivatives, compounds similar to this compound displayed significant antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli .
- A derivative with a similar structure showed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against resistant strains .
Anticancer Activity
- Mechanism of Action : The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
- Research Findings :
- In vitro studies indicated that compounds with the triazole scaffold exhibited cytotoxicity against various cancer cell lines, including human colon carcinoma cells .
- A specific derivative demonstrated IC values comparable to standard chemotherapeutics like vinblastine, indicating potent anticancer activity .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | MIC: 0.125 - 8 μg/mL | |
| Anticancer | Human colon carcinoma cells | IC: Comparable to vinblastine |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications in its structure:
- Triazole Ring : Essential for antimicrobial and anticancer properties.
- Substituents : The introduction of electron-withdrawing groups (like fluorine) enhances potency by improving binding affinity to target enzymes.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide as an antimicrobial agent. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Case Study:
In a study published in Frontiers in Chemistry, derivatives of triazolo[4,3-a]pyrazine were synthesized and evaluated for their antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Data Table: Anticancer Activity
In a comprehensive study on triazole derivatives published in PMC, several compounds were tested against multiple cancer cell lines. This compound demonstrated superior efficacy compared to traditional chemotherapeutics like 5-fluorouracil .
Anticonvulsant Activity
The anticonvulsant properties of this compound have also been explored. In animal models of epilepsy, it has shown promise in reducing seizure frequency and duration.
Research Findings:
A study assessing the anticonvulsant effects of various compounds found that derivatives similar to this compound exhibited significant protective effects in picrotoxin-induced seizure models .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Impact :
- Electron-donating groups (e.g., 4-ethoxy) : Improve metabolic stability compared to electron-withdrawing groups (e.g., nitro in ) .
- Fluorine vs.
Physicochemical Properties
Key Observations :
- The ethoxy group in the target improves solubility vs. benzothieno derivatives .
- Thioacetamide linkage increases electrophilicity compared to carboxamide analogues (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
